molecular formula C20H16ClFN4 B2442062 3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877804-15-4

3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2442062
CAS No.: 877804-15-4
M. Wt: 366.82
InChI Key: YKLDWFCHYKQWKN-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a high-purity chemical compound designed for advanced pharmacological and oncological research. It belongs to the pyrazolo[1,5-a]pyrimidine class of fused, rigid heterocyclic scaffolds, which are notable for their significant biological activities and applications in targeted cancer therapy . The core research value of this compound lies in its potential as a protein kinase inhibitor (PKI) . Protein kinases are key regulators in cellular signalling pathways, and their dysregulation is a hallmark of many cancers . Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent activity against a range of kinases, including EGFR, B-Raf, and MEK, which are critically involved in cancers such as non-small cell lung cancer (NSCLC) and melanoma . The specific substitution pattern on this compound—featuring a 4-chlorophenyl group at the 3-position and a 4-fluorophenylamino group at the 7-position—is strategically designed to optimize its binding affinity and selectivity toward such enzymatic targets . Structure-activity relationship (SAR) studies indicate that substitutions at these positions are crucial for modulating the compound's electronic properties, lipophilicity, and overall interaction with the ATP-binding site of kinases . Researchers can utilize this compound as a key intermediate or a reference standard in the discovery and development of novel targeted therapies. Its well-defined structure makes it an excellent candidate for in vitro binding assays, cell-based antiproliferative studies, and further synthetic modification to explore chemical space and improve drug-like properties . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4/c1-12-11-18(24-17-9-7-16(22)8-10-17)26-20(23-12)19(13(2)25-26)14-3-5-15(21)6-4-14/h3-11,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLDWFCHYKQWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)F)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structural characteristics:

  • Molecular Formula : C20_{20}H16_{16}ClFN4_{4}
  • Molecular Weight : 366.82 g/mol
  • Structural Features : The compound features a pyrazolo[1,5-a]pyrimidine core with halogenated phenyl groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit promising anticancer properties. For instance, a series of synthesized compounds based on this scaffold were tested against various cancer cell lines, including MDA-MB-231 (human breast cancer) cells. The results demonstrated varying degrees of growth inhibition:

CompoundIC50_{50} (µM)Cell Line
Compound A15.3MCF-7
Compound B20.0MDA-MB-231
Compound C10.5A549

These findings suggest that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance anticancer activity, indicating a clear structure-activity relationship .

Antitubercular Activity

The compound's analogues have also been explored for their antitubercular properties. A focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives was synthesized and tested against Mycobacterium tuberculosis. The best-performing compounds demonstrated low cytotoxicity and significant activity within macrophages, suggesting potential as therapeutic agents against tuberculosis:

CompoundMinimum Inhibitory Concentration (MIC)Mechanism of Action
Compound D0.5 µg/mLInhibition of cell wall biosynthesis
Compound E1.0 µg/mLDisruption of metabolic pathways

Interestingly, the mechanism of action did not involve traditional targets like cell-wall biosynthesis or iron uptake .

Anti-inflammatory Effects

In addition to anticancer and antitubercular activities, some pyrazolo compounds exhibit anti-inflammatory properties. For example, one derivative showed significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in macrophages:

CompoundNO Inhibition (%)Concentration (µM)
Compound F85%10
Compound G70%20

This suggests that these compounds may serve as models for developing new anti-inflammatory agents .

Case Study 1: Anticancer Screening

A recent study synthesized a library of pyrazolo[1,5-a]pyrimidine derivatives and screened them against various cancer cell lines using the MTT assay. The study identified several compounds with IC50_{50} values below 20 µM against MDA-MB-231 cells, indicating their potential as anticancer agents.

Case Study 2: Antitubercular Activity Investigation

In another investigation, a focused library was created to evaluate the antitubercular activity of pyrazolo derivatives. The study revealed that certain modifications significantly enhanced the MIC against M. tuberculosis, highlighting the importance of structure optimization in drug design.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold. For example, various synthesized compounds have been tested against multiple cancer cell lines, demonstrating promising growth inhibition. The following table summarizes the IC50 values of selected compounds against different cell lines:

CompoundIC50 (µM)Cell Line
Compound A15.3MCF-7 (breast cancer)
Compound B20.0MDA-MB-231 (breast cancer)
Compound C10.5A549 (lung cancer)

These results indicate that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance anticancer activity, suggesting a clear structure-activity relationship (SAR) .

Antitubercular Activity

The antitubercular properties of this compound have also been explored. A focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives was synthesized and tested against Mycobacterium tuberculosis. The best-performing compounds exhibited low cytotoxicity while demonstrating significant activity within macrophages. The following table illustrates the minimum inhibitory concentrations (MIC) and mechanisms of action for selected compounds:

CompoundMIC (µg/mL)Mechanism of Action
Compound D0.5Inhibition of cell wall biosynthesis
Compound E1.0Disruption of metabolic pathways

Interestingly, these mechanisms did not involve traditional targets like cell-wall biosynthesis or iron uptake, indicating novel pathways for therapeutic intervention .

Other Potential Applications

In addition to its anticancer and antitubercular activities, there is ongoing research into the use of this compound in other therapeutic areas:

  • Inhibition of Mycobacterial ATP Synthase : Some derivatives have been identified as inhibitors of mycobacterial ATP synthase, which could provide a new avenue for treating tuberculosis .
  • Cyclin-dependent Kinase Inhibitors : The compound has shown promise as a cyclin-dependent kinase inhibitor, which is relevant in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors such as aminopyrazoles and β-diketones or their equivalents. For this compound, a multi-step approach is recommended:

Core Formation : React 3-amino-4,5-dimethylpyrazole with a β-keto ester derivative under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core .

Substituent Introduction : Introduce the 4-chlorophenyl group at position 3 via Suzuki coupling or nucleophilic substitution. The 4-fluorophenylamine moiety at position 7 can be incorporated using Buchwald-Hartwig amination .

Optimization : Apply statistical experimental design (e.g., factorial design or response surface methodology) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can reduce trial-and-error experimentation by identifying critical variables affecting yield and purity .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the absolute configuration and confirm substituent positions. For example, single-crystal studies (as in analogous pyrazolo-pyrimidines) provide bond-length data (mean C–C = 0.003 Å) and R-factor validation (e.g., R = 0.055) .
  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify methyl groups (δ 2.1–2.5 ppm for CH3_3) and aromatic substituents (δ 7.2–8.1 ppm for Cl/F-substituted phenyls). 19F^{19}\text{F} NMR can confirm the 4-fluorophenyl group .
  • HPLC-MS : Ensure purity (>95%) and detect trace intermediates using reverse-phase chromatography with UV/vis and mass detection .

Q. How can solubility and formulation challenges be addressed during preliminary biological testing?

Methodological Answer:

  • Solubility Screening : Test solvents like DMSO (for in vitro assays) or aqueous buffers with cyclodextrins (for in vivo studies). Use Hansen solubility parameters to predict solvent compatibility .
  • Formulation : For low aqueous solubility, prepare nanoemulsions or liposomal formulations. Characterize particle size (DLS) and stability (zeta potential) to ensure reproducibility .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and biological activity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the trifluoromethyl group (if present) enhances electrophilicity, affecting reaction pathways .
  • Molecular Docking : Simulate binding to target enzymes (e.g., kinases) using software like AutoDock Vina. Compare docking scores with known inhibitors to prioritize in vitro testing .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

Q. What strategies resolve contradictions between experimental data (e.g., spectroscopic vs. crystallographic results)?

Methodological Answer:

  • Cross-Validation : Reconcile NMR chemical shifts with X-ray torsion angles. For instance, if NMR suggests rotational freedom in a substituent but X-ray shows a fixed conformation, consider dynamic effects in solution .
  • Synchrotron Analysis : Use high-resolution XRD (λ = 0.7 Å) to resolve ambiguities in electron density maps, especially for disordered substituents .
  • Statistical Confidence : Apply Bayesian analysis to quantify uncertainties in data interpretation .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with modifications at positions 2 (methyl → ethyl), 5 (methyl → H), or 7 (4-fluorophenyl → other aryl groups). Use parallel synthesis to accelerate library generation .
  • Biological Assays : Test analogs against target enzymes (e.g., IC50_{50} for kinase inhibition) and correlate substituent effects with activity. For example, bulky groups at position 3 may sterically hinder binding .
  • QSAR Modeling : Develop regression models linking descriptors (e.g., logP, polar surface area) to bioactivity. Validate with leave-one-out cross-validation (LOOCV) .

Q. What experimental approaches elucidate the mechanism of enzyme inhibition?

Methodological Answer:

  • Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms. Use Lineweaver-Burk plots to analyze KiK_i values .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
  • X-ray Crystallography of Complexes : Co-crystallize the compound with the target enzyme (e.g., a kinase) to identify hydrogen bonds or π-stacking interactions critical for inhibition .

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